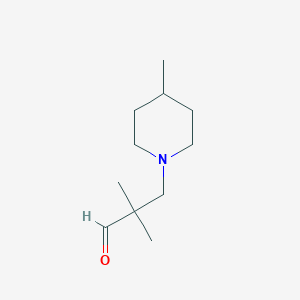

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Overview

Description

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal: is an organic compound with the molecular formula C11H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 4-methylpiperidine.

Alkylation: The piperidine ring is then alkylated with 2,2-dimethylpropanal under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products:

Oxidation: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanoic acid.

Reduction: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanol.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds structurally related to 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. For instance, novel derivatives have been developed that function as biased agonists at these receptors, showing potential antidepressant-like effects in animal models. These findings suggest that such compounds could be promising candidates for the treatment of depression and anxiety disorders .

Selective Receptor Modulation

The compound has also been explored for its ability to selectively modulate various receptor pathways. For example, derivatives have shown high selectivity for 5-HT1A over adrenergic and dopaminergic receptors, minimizing the risk of off-target effects commonly associated with antidepressants. This selectivity is crucial for developing safer pharmacological treatments .

Fragrance Industry

This compound is utilized in the fragrance industry due to its desirable olfactory properties. It can be incorporated into various products such as perfumes, deodorants, and scented body care items. Its stability and compatibility with other fragrance components enhance its utility in formulating complex scent profiles .

Skin Care Products

The compound's properties make it suitable for inclusion in skin care formulations. It can act as a conditioning agent or emollient, improving the texture and sensory feel of creams and lotions. Additionally, formulations incorporating this compound have been shown to enhance skin hydration and provide a protective barrier against environmental stressors .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressant development | High selectivity for 5-HT1A receptors |

| Pharmaceuticals | Biased receptor agonism | Reduced side effects compared to traditional therapies |

| Cosmetics | Fragrance formulation | Enhanced stability and olfactory properties |

| Cosmetics | Skin conditioning | Improved hydration and skin barrier function |

Antidepressant Efficacy Study

In a controlled study involving animal models, derivatives of this compound were administered to evaluate their effects on depressive behaviors. The study found that specific modifications to the compound led to significant reductions in immobility time during forced swimming tests, indicating potential antidepressant activity .

Cosmetic Formulation Analysis

A series of cosmetic formulations containing this compound were tested for their moisturizing properties using a Box-Behnken design methodology. Results demonstrated that formulations with this compound exhibited superior hydration levels compared to control products without it .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is not well-documented. as an aldehyde, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The piperidine ring may also interact with biological targets, potentially influencing its pharmacological properties.

Comparison with Similar Compounds

4-Methylpiperidine: A simpler analog without the aldehyde group.

2,2-Dimethylpropanal: A simpler analog without the piperidine ring.

Uniqueness: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is unique due to the presence of both the piperidine ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities.

Biological Activity

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is a chemical compound characterized by its unique structure, which includes a branched aldehyde backbone and a piperidine moiety. This compound has gained interest in the field of medicinal chemistry due to its potential biological activities and applications in drug synthesis. Despite this interest, comprehensive research specifically focusing on its biological activity remains limited.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 183.29 g/mol. The structural representation can be summarized as follows:

| Component | Structure | Key Features |

|---|---|---|

| Aldehyde | Aldehyde Structure | Branched structure with steric hindrance |

| Piperidine | Piperidine Structure | Basic amine; important in drug interactions |

The combination of these structural elements imparts distinct steric and electronic properties that are valuable for various chemical and biological applications.

Potential Applications

- Drug Synthesis : Due to its unique structure, this compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its ability to interact with nucleophiles and electrophiles makes it a candidate for targeted drug delivery systems.

- Enzyme Interactions : The compound has shown potential for studying enzyme-substrate interactions, particularly with biological macromolecules. Its reactivity suggests that it could be involved in the design of inhibitors for specific enzymes relevant to disease pathways.

- Therapeutic Roles : Although specific studies on its therapeutic roles are sparse, the structural similarities with other biologically active compounds indicate potential efficacy in treating various conditions, particularly those involving piperidine derivatives .

Research Findings

While there is a lack of extensive literature directly addressing the biological activity of this compound, some insights can be drawn from related compounds and structural analogs:

- Selectivity Studies : Compounds with similar piperidine structures have demonstrated selectivity against specific targets such as Leishmania NMT (N-myristoyltransferase), indicating that modifications to the piperidine ring can enhance selectivity and potency against certain biological targets .

- Structure-Activity Relationships (SAR) : Research into related piperidine-containing compounds has revealed that alterations in substituents significantly impact biological activity. For instance, changes at specific positions on the piperidine ring have been shown to influence inhibitory potency against various enzymes .

Case Study 1: Interaction with NMTs

A study examining novel inhibitors against Leishmania NMTs highlighted the importance of structural modifications similar to those found in this compound. The findings indicated that specific substitutions could lead to increased selectivity over human NMTs, suggesting that further exploration of this compound could yield valuable therapeutic candidates .

Case Study 2: Medicinal Chemistry Insights

Research into piperazine-containing drugs has provided insights into how modifications can enhance drug efficacy and reduce side effects. The principles derived from these studies may be applicable to this compound as researchers explore its potential as a lead compound in drug development .

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-10-4-6-12(7-5-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZZDZTGNLJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383338 | |

| Record name | 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-29-2 | |

| Record name | α,α,4-Trimethyl-1-piperidinepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethyl-3-(4-methylpiperidin-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.